2-Tributylstannylbenzo[b]thiophene
Overview
Description
2-Tributylstannylbenzo[b]thiophene, also known as benzo[b]thien-2-yltributylstannane, is an organotin compound with the molecular formula C20H32SSn and a molecular weight of 423.24 g/mol . This compound is characterized by the presence of a benzo[b]thiophene ring substituted with a tributylstannyl group at the 2-position. It is commonly used in organic synthesis, particularly in Stille coupling reactions .
Preparation Methods
2-Tributylstannylbenzo[b]thiophene can be synthesized through various methods. One common synthetic route involves the reaction of benzo[b]thiophene with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product.
Chemical Reactions Analysis
2-Tributylstannylbenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: It is commonly used in Stille coupling reactions, where it reacts with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds. Common reagents include palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0).
Oxidation and Reduction:
Scientific Research Applications
2-Tributylstannylbenzo[b]thiophene has several scientific research applications:
Organic Synthesis: It is widely used in Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Medicinal Chemistry: It can be used as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-tributylstannylbenzo[b]thiophene in Stille coupling reactions involves the formation of a palladium(0) complex with the organotin compound. The palladium complex then undergoes oxidative addition with an organic halide or triflate, followed by transmetalation with the organotin compound to form a new carbon-carbon bond. Finally, reductive elimination releases the coupled product and regenerates the palladium(0) catalyst .
Comparison with Similar Compounds
2-Tributylstannylbenzo[b]thiophene can be compared with other organotin compounds, such as:
2-Tributylstannylthiophene: Similar to this compound but with a thiophene ring instead of a benzo[b]thiophene ring.
2,5-Bis(trimethylstannyl)thiophene: Contains two trimethylstannyl groups on a thiophene ring, used in similar coupling reactions.
4-Chloro-2-tributylstannylpyridine: Contains a pyridine ring with a tributylstannyl group, used in coupling reactions involving nitrogen-containing heterocycles.
The uniqueness of this compound lies in its benzo[b]thiophene ring, which imparts different electronic properties compared to other organotin compounds, making it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
1-benzothiophen-2-yl(tributyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5S.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPVMOUQRNYNSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370738 | |
Record name | (1-Benzothiophen-2-yl)(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148961-88-0 | |
Record name | (1-Benzothiophen-2-yl)(tributyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-benzothiophen-2-yl)tributylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.